molecular formula C16H13ClN4O4 B2742295 1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate CAS No. 2416235-43-1

1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate

Cat. No.: B2742295
CAS No.: 2416235-43-1
M. Wt: 360.75
InChI Key: ONVXVXDJGLWFAO-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate is a synthetic organic compound that combines a benzimidazole moiety with a nitropyridine carboxylate group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzimidazole and nitropyridine functionalities suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Chlorination and Methylation: The benzimidazole core is then chlorinated and methylated to introduce the 5-chloro and 1-methyl substituents.

    Coupling with Nitropyridine Carboxylate: The final step involves coupling the modified benzimidazole with 5-nitropyridine-2-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group on the pyridine ring can be substituted with nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.

    Oxidation Reactions: The benzimidazole moiety can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with various substituents on the pyridine ring.

    Reduction: Corresponding amine derivatives.

    Oxidation: Oxidized benzimidazole derivatives with additional functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate exerts its effects depends on its interaction with molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting biological processes. The nitropyridine group may enhance these interactions or introduce additional pathways, such as oxidative stress or enzyme inhibition.

Comparison with Similar Compounds

  • 1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitrobenzene-2-carboxylate
  • 1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitrothiophene-2-carboxylate

Comparison:

  • Structural Differences: The primary difference lies in the heterocyclic ring attached to the carboxylate group (pyridine vs. benzene or thiophene).
  • Chemical Properties: These structural differences can lead to variations in reactivity, solubility, and stability.
  • Biological Activity: The unique combination of benzimidazole and nitropyridine in 1-(5-Chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate may confer distinct biological activities compared to its analogs.

Properties

IUPAC Name

1-(5-chloro-1-methylbenzimidazol-2-yl)ethyl 5-nitropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O4/c1-9(15-19-13-7-10(17)3-6-14(13)20(15)2)25-16(22)12-5-4-11(8-18-12)21(23)24/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVXVXDJGLWFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1C)C=CC(=C2)Cl)OC(=O)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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